molecular formula C9H14N4 B3024135 5-(Piperazin-1-yl)pyridin-2-amine CAS No. 1082876-26-3

5-(Piperazin-1-yl)pyridin-2-amine

Cat. No. B3024135
M. Wt: 178.23 g/mol
InChI Key: VBBGHNGROGZGHG-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyridin-2-amine is a compound with the molecular formula C9H14N4 . It is used as a reagent in the synthesis of anticancer agents . It is also an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer .


Synthesis Analysis

The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine and its derivatives has been reported in several studies . For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .


Molecular Structure Analysis

The molecular structure of 5-(Piperazin-1-yl)pyridin-2-amine has been analyzed in several studies . The compound has a molecular weight of 178.23 g/mol . The InChI code is InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) .


Chemical Reactions Analysis

The chemical reactions involving 5-(Piperazin-1-yl)pyridin-2-amine have been studied in several papers . For example, it has been used in the synthesis of potent CDK 4/6 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Piperazin-1-yl)pyridin-2-amine include a molecular weight of 178.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass is 178.121846464 g/mol .

Scientific Research Applications

Synthesis and Antitumor Activity

5-(Piperazin-1-yl)pyridin-2-amine has been explored for its potential in synthesizing various compounds with antitumor activities. For instance, its incorporation in N1-(indan-5-yl)amidrazones showed promising results against breast cancer cells, with one compound exhibiting significant activity ((Daldoom et al., 2020)). Additionally, piperazine-2,6-dione derivatives synthesized using pyridin-2-ylmethanamine and other amines displayed good anticancer activity against several cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells ((Kumar et al., 2013)).

Molecular Structure and Chemistry

Studies have also focused on the molecular structure and chemical properties of compounds incorporating piperazine moieties. For example, the synthesis of s-triazine derivatives containing pyrazole/piperidine/aniline moieties involved molecular structure investigations, including X-ray crystallography and DFT calculations, revealing significant intermolecular interactions ((Shawish et al., 2021)). Another study synthesized and characterized polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, finding their use as effective catalysts in acylation chemistry ((Mennenga et al., 2015)).

Catalytic and Biological Properties

The catalytic and biological properties of compounds involving 5-(Piperazin-1-yl)pyridin-2-amine have been a subject of interest. For instance, group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine displayed structural diversity and photoluminescence properties, with potential applications in material science and catalysis ((Purkait et al., 2017)). Another study synthesized a novel series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, evaluating their potential as serotonin reuptake inhibitors for antidepressant applications ((Xu et al., 2021)).

Drug Metabolism and Pharmacokinetics

5-(Piperazin-1-yl)pyridin-2-amine has been studied for its role in drug metabolism and pharmacokinetics. For example, research on ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase IV inhibitor, included investigations into its metabolism, excretion, and pharmacokinetics in various species ((Sharma et al., 2012)).

properties

IUPAC Name

5-piperazin-1-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGHNGROGZGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651295
Record name 5-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)pyridin-2-amine

CAS RN

1082876-26-3
Record name 5-(1-Piperazinyl)-2-pyridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082876263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Piperazin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperazin-1-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-(1-PIPERAZINYL)-2-PYRIDINAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Zhao, X Hu, K Cao, Y Zhang, K Zhao, C Tang… - European Journal of …, 2018 - Elsevier
CDK4/6 pathway is an attractive target for development of anti-cancer drugs. Herein, we reported the design and synthesis of a series of 4,5-dihydro-1H-pyrazolo [4,3-h]quinazoline …
Number of citations: 11 www.sciencedirect.com
MM Butler, SL Waidyarachchi, J Shao, ST Nguyen… - Molecular …, 2022 - ASPET
Human and animal malaria parasites increase their host erythrocyte permeability to a broad range of solutes as mediated by parasite-associated ion channels. Molecular and …
Number of citations: 2 molpharm.aspetjournals.org
MD Shortridge, V Vidalala, G Varani - bioRxiv, 2022 - biorxiv.org
The growing awareness of the role of RNA in human disease has motivated significant efforts to discover drug-like small molecules that target RNA. However, high throughput screening …
Number of citations: 1 www.biorxiv.org

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